(E)-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
描述
属性
IUPAC Name |
(E)-1-[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O/c1-19-7-5-6-14-28(19)22-12-11-21(24-25-22)26-15-17-27(18-16-26)23(29)13-10-20-8-3-2-4-9-20/h2-4,8-13,19H,5-7,14-18H2,1H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYPPGVAQRMICZ-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one, also known by its CAS number 899757-19-8, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 391.5 g/mol. The structure features multiple pharmacophores, including piperidine and pyridazine rings, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N5O |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 899757-19-8 |
Synthesis
The synthesis of (E)-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. Key steps include the formation of the piperidine and pyridazine intermediates, followed by their coupling through condensation reactions. Common reagents include palladium on carbon for hydrogenation processes, and solvents like toluene or methanol are often used.
Biological Activity
Research has indicated various biological activities associated with this compound, particularly in the areas of neuropharmacology and cancer treatment.
Neuropharmacological Effects
Studies have shown that compounds with similar structures can exhibit significant activity against cholinesterase enzymes, which are critical in neurodegenerative diseases like Alzheimer's. For instance, related compounds have demonstrated inhibition against butyrylcholinesterase (BChE) with IC50 values in the micromolar range .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound suggest potential efficacy against various cancer cell lines. The mechanism of action may involve the modulation of signaling pathways related to cell proliferation and apoptosis.
Study 1: Cholinesterase Inhibition
A study evaluating the activity of similar piperazine derivatives found that certain modifications led to enhanced inhibitory effects on cholinesterase enzymes. The most potent derivatives showed IC50 values below 50 µM, indicating a strong potential for therapeutic applications in neurodegenerative disorders .
Study 2: Antitumor Activity
In vitro studies on structurally analogous compounds have revealed promising results against human cancer cell lines, including breast and prostate cancer. These compounds were observed to induce apoptosis and inhibit cell migration, suggesting a multifaceted mechanism of action .
相似化合物的比较
Comparison with Similar Compounds
Structural Features
The target compound shares a common cinnamoyl-piperazine-pyridazine core with several derivatives. Key structural variations lie in the substituents on the pyridazine ring and the aryl group attached to the enone moiety. Below is a comparative analysis:
Key Observations:
- The phenyl group on the enone is less electron-deficient than the 3-nitrophenyl or 4-fluorophenyl groups in analogs, suggesting differences in electronic interactions with targets .
- Piperazine substituents like furan-2-carbonyl or bis(4-methoxyphenyl)methyl significantly modulate solubility and membrane permeability .
Pharmacological and Physicochemical Properties
While direct data for the target compound are lacking, inferences can be drawn from analogs:
- Antimicrobial Activity : Compounds with 4-fluorophenyl or nitrophenyl groups exhibit enhanced activity due to increased membrane penetration .
- Anticancer Potential: The cinnamoyl-piperazine scaffold in shows neuroprotective effects, suggesting similar mechanisms for the target compound.
- Solubility : The 2-methylpiperidinyl group may improve aqueous solubility compared to purely aromatic substituents .
Crystallographic and Conformational Analysis
- In , the piperazine ring adopts a chair conformation, and the enone moiety is strictly planar (C20–C21–C22–C23 torsion angle = -178.7°). Similar geometry is expected for the target compound.
- Intermolecular C–H···O interactions observed in may stabilize crystal packing, influencing bioavailability.
常见问题
Q. What are the optimal synthetic routes for (E)-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one, and how can yield be maximized?
The compound is typically synthesized via a multi-step protocol involving:
- Coupling reactions : Amide bond formation between the pyridazine-piperazine core and the cinnamoyl moiety using coupling agents like DCC or EDC in dichloromethane/acetone .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) to isolate the E-isomer .
- Key parameters : Temperature control (room temperature for coupling, reflux for cyclization) and stoichiometric ratios (1:1.5 molar ratio of acid to piperazine derivative) are critical for >80% yield .
Q. Which analytical techniques are most effective for confirming the structural integrity and stereochemistry of this compound?
- NMR spectroscopy : and NMR to verify the E-configuration of the α,β-unsaturated ketone (characteristic coupling constant ) .
- X-ray crystallography : Single-crystal analysis (e.g., SHELX refinement) to confirm chair conformation of the piperazine ring and planar geometry of the enone system .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (, expected 392.22) .
Q. How do the solubility and stability of this compound influence its handling in biological assays?
- Solubility : Soluble in DMSO (>10 mM) and organic solvents (ethanol, acetone); insoluble in water .
- Stability : Store at −20°C under inert atmosphere to prevent oxidation of the enone moiety. Stability in PBS buffer is limited (<24 hours at 25°C), necessitating fresh preparation for cellular assays .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the pyridazine-piperazine scaffold?
- Substituent variation : Replace the 2-methylpiperidine group with imidazole or thiophene derivatives (see ) to assess impact on target binding .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the pyridazine N-atom) .
- In vitro assays : Measure IC against kinase targets (e.g., PI3K/AKT pathway) using fluorescence polarization .
Q. How can crystallographic data resolve contradictions in reported conformational flexibility of the piperazine ring?
- Refinement protocols : Apply SHELXL with anisotropic displacement parameters to model ring puckering .
- Comparative analysis : Overlay crystal structures of analogs (e.g., ) to identify conserved torsional angles () .
- Dynamic studies : Complement with molecular dynamics simulations (AMBER) to assess room-temperature conformational sampling .
Q. What experimental and computational approaches address discrepancies in reported pharmacological activity (e.g., varying IC values)?
- Assay standardization : Use ATP concentration-matched kinase assays (e.g., ADP-Glo™) to minimize variability .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., ChEMBL) to identify outliers due to impurity (>95% purity required) .
- Free energy calculations : Apply MM-PBSA to quantify binding energy differences caused by minor structural variations .
Q. How can enantiomeric purity be ensured during synthesis, given the compound’s chiral centers?
- Chiral chromatography : Use HPLC with a Chiralpak IA column (hexane/isopropanol, 90:10) to separate enantiomers .
- Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries during ketone formation to enforce stereochemistry .
- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-predicted spectra .
Q. What methodologies are suitable for probing the compound’s thermodynamic stability and degradation pathways?
- Differential scanning calorimetry (DSC) : Measure melting point () and decomposition temperature () under nitrogen .
- Forced degradation studies : Expose to UV light (ICH Q1B guidelines) and acidic/alkaline conditions, followed by LC-MS to identify degradation products (e.g., hydrolyzed enone) .
- Computational modeling : Use DFT (Gaussian 09) to calculate bond dissociation energies and predict susceptibility to oxidation .
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